molecular formula C17H17N3O4S B2706922 N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2097936-47-3

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2706922
CAS No.: 2097936-47-3
M. Wt: 359.4
InChI Key: PVJZBDLUISRPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound offered for research and development purposes. It belongs to the 5-oxopyrrolidine-3-carboxamide class of small molecules, which have emerged as a scaffold of significant interest in medicinal chemistry . Compounds within this structural class have demonstrated relevant biological activity in two primary areas of research. First, they are being investigated as inhibitors of the Nav1.8 voltage-gated sodium ion channel . Nav1.8 is predominantly expressed in peripheral sensory neurons and is a promising target for the management of neuropathic pain, chronic itch, and cough disorders . Second, structurally related 2-oxopyrrolidine derivatives have been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular defense against oxidative stress . Activation of Nrf-2 can induce antioxidant mechanisms, which is being explored as a therapeutic strategy for chronic inflammatory skin conditions such as atopic dermatitis and psoriasis . Researchers can utilize this compound to probe these and other biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-12-4-2-11(3-5-12)20-7-10(6-15(20)21)17(23)19-14-9-25-8-13(14)16(18)22/h2-5,8-10H,6-7H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZBDLUISRPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a 1,4-dicarbonyl compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Oxopyrrolidine-3-carboxamide Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Target Compound : N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-carbamoylthiophen-3-yl (N-linked); 4-methoxyphenyl (pyrrolidine N-linked) ~361.34 (calculated) Inferred: Potential hydrogen bonding (carbamoyl), lipophilicity (thiophene/methoxyphenyl) N/A
N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide () 4-carbamoylphenyl (N-linked); 4-chlorophenyl (pyrrolidine N-linked) ~343.77 Higher polarity due to chlorophenyl; structural analog with uncharacterized activity
N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide () 2-chlorophenyl (N-linked); 4-methoxyphenyl (pyrrolidine N-linked) 344.79 Moderate lipophilicity; steric effects from ortho-chloro substitution
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide () 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl (N-linked); 4-methoxyphenyl (pyrrolidine N-linked) 436.88 Enhanced heterocyclic bulk; pKa ~8.29, density 1.427 g/cm³
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () 4-fluorophenyl (pyrrolidine N-linked); 5-isopropyl-thiadiazol-2-yl (N-linked) ~349.38 Increased metabolic stability (fluorine); thiadiazole enhances π-stacking

Key Observations:

  • Thiophene vs. Thiophene’s electron-rich nature may also influence binding interactions in enzymatic targets .
  • Methoxyphenyl Ubiquity : The 4-methoxyphenyl group, common in and , is associated with balanced lipophilicity and metabolic stability, likely contributing to improved pharmacokinetic profiles .
  • Carbamoyl vs. Halogen Substitution : The carbamoyl group (target compound, ) enhances hydrogen-bonding capacity compared to halogenated analogs (e.g., ’s 2-chlorophenyl), which may improve target affinity but reduce solubility .

Pharmacological and Physicochemical Comparisons

Bioactivity Insights:

  • Antibacterial Potential: Compounds with 5-oxopyrrolidine-3-carboxamide scaffolds, such as those in , demonstrate antibacterial activity against Gram-positive pathogens. The target compound’s thiophene moiety may broaden activity against resistant strains .

Physicochemical Properties:

  • Solubility and pKa : The target compound’s carbamoyl group likely increases aqueous solubility relative to halogenated analogs (e.g., ). However, the thiophene ring may counterbalance this by enhancing lipophilicity.
  • Density and Stability : Analogous compounds () exhibit densities ~1.427 g/cm³ and pKa values ~8.29, suggesting moderate stability under physiological conditions .

Biological Activity

N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of specific precursors under controlled conditions to yield the desired product. The general synthetic route includes:

  • Formation of Thiophene Derivative : Starting with a thiophene compound, carbamoylation is performed to introduce the carbamoyl group.
  • Pyrrolidine Formation : A pyrrolidine ring is constructed by cyclization reactions involving appropriate amine and carbonyl precursors.
  • Final Coupling Reaction : The final step involves coupling the thiophene derivative with the pyrrolidine to form the target compound.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For example, compounds targeting the MurA enzyme, essential in peptidoglycan synthesis in bacteria, showed promising results with IC50 values ranging from 9.8 to 12.2 μM against resistant strains of Escherichia coli and Clostridioides difficile .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies

  • Study on Antibacterial Properties : A recent investigation focused on a series of 3-oxopyrazolidin-4-carboxamide derivatives, which included structural analogs of this compound. These compounds were tested against various bacterial strains, revealing significant activity against Gram-positive bacteria with minimal toxicity towards human cells .
  • Mechanistic Studies : Further research utilizing NMR spectroscopy identified binding interactions between these compounds and bacterial enzymes, elucidating their mechanism of action and paving the way for future drug development .

Data Tables

Compound NameIC50 (μM)Target EnzymeBacterial Strain
Compound 159.8MurAE. coli
Compound 1610.2MurAC. difficile
This compoundTBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.